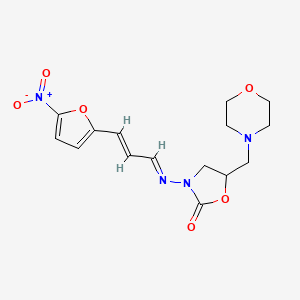
5-(Morpholinomethyl)-3-((3-(5-nitro-2-furyl)allylidene)amino)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one is a complex organic compound that features a morpholine ring, a nitrofuran moiety, and an oxazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazolidinone core: This can be achieved by reacting an appropriate amino alcohol with phosgene or a phosgene equivalent under controlled conditions.
Introduction of the nitrofuran moiety: This step involves the reaction of the oxazolidinone intermediate with a nitrofuran derivative, often through a condensation reaction.
Attachment of the morpholine ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one involves its interaction with biological targets:
Molecular Targets: The compound may target bacterial enzymes or cell wall synthesis pathways, leading to its antimicrobial effects.
Pathways Involved: The nitrofuran moiety can generate reactive oxygen species, which can damage bacterial DNA and proteins, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-(Morpholinomethyl)-3-(2-nitrovinyl)oxazolidin-2-one: Similar structure but with a different nitro group placement.
3-(5-Nitrofuran-2-yl)-2-oxazolidinone: Lacks the morpholine ring.
5-(Morpholinomethyl)-3-(2-nitrobenzylidene)oxazolidin-2-one: Contains a nitrobenzylidene group instead of the nitrofuran moiety.
Uniqueness
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one is unique due to the combination of the morpholine ring, nitrofuran moiety, and oxazolidinone core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3318-79-4 |
|---|---|
Molecular Formula |
C15H18N4O6 |
Molecular Weight |
350.33 g/mol |
IUPAC Name |
5-(morpholin-4-ylmethyl)-3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H18N4O6/c20-15-18(11-13(25-15)10-17-6-8-23-9-7-17)16-5-1-2-12-3-4-14(24-12)19(21)22/h1-5,13H,6-11H2/b2-1+,16-5+ |
InChI Key |
JJMVIBKIWOCGSL-BRBVRSMXSA-N |
Isomeric SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















